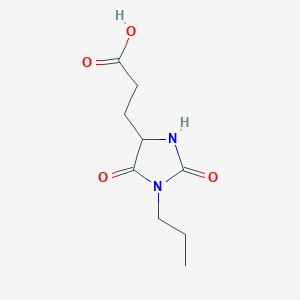

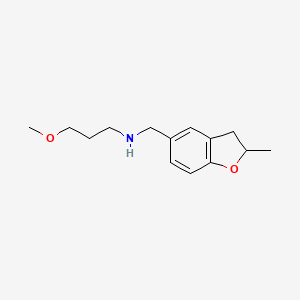

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

説明

“1,2,3,9-Tetrahydro-4H-carbazol-4-one” is a carbazole derivative with antimycobacterial activity . It is a white powder .

Synthesis Analysis

The synthesis of “1,2,3,9-Tetrahydro-4H-carbazol-4-one” can be achieved from Phenylhydrazine hydrochloride and 1,3-Cyclohexanedione .Molecular Structure Analysis

The molecular formula of “1,2,3,9-Tetrahydro-4H-carbazol-4-one” is C12H11NO . Its molecular weight is 185.22 .Physical And Chemical Properties Analysis

“1,2,3,9-Tetrahydro-4H-carbazol-4-one” has a melting point of 224-226°C and a predicted boiling point of 386.3±11.0 °C . Its predicted density is 1.275±0.06 g/cm3 . It is slightly soluble in DMSO (when heated) and Methanol .科学的研究の応用

Antimycobacterial Activity

The compound 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been identified as having antimycobacterial properties. This application is significant in the research for treatments against mycobacterial infections, such as tuberculosis .

Antiemetic Activity

Research has also been conducted on derivatives of this compound for their potential antiemetic effects, which could be useful in developing treatments to prevent nausea and vomiting .

Organic Luminescent Materials

Due to its conjugated coplanar structure, the compound is used in the synthesis of organic luminescent materials. These materials have applications in creating efficient lighting and display technologies .

Synthesis of Dihydrocarbazole Derivatives

The compound serves as a building block in the total synthesis of many natural products and biologically active compounds. It is also used in the synthesis of fluorescent probes due to its excellent physical and chemical properties .

Conductivity Enhancement in Films

A decomposition product of this compound acts as a nucleating agent that can enhance the conductivity of doped films, which is valuable in the field of electronics and materials science .

Therapeutic Potential in Tuberculosis Treatment

Derivatives of this compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis, indicating its therapeutic potential in treating tuberculosis .

Synthesis of Functionalized Carbazole Derivatives

The compound is involved in the synthesis of 2,7 functionalized carbazole derivatives, which are used in thermoelectric (TE) materials due to their excellent performance, solubility, and high stability .

Regiocontrolled Synthesis of Substituted Imidazoles

This compound plays a role in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in various everyday applications .

Safety and Hazards

作用機序

Target of Action

The primary target of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is the 5-HT3 receptor . This receptor is a type of serotonin receptor, and it plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .

Mode of Action

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one acts as a selective and reversible antagonist of the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .

Biochemical Pathways

The compound’s action on the 5-HT3 receptor affects the serotonergic pathways in the body . By blocking the action of serotonin at these receptors, it can prevent the initiation of reflexes that lead to nausea and vomiting .

Pharmacokinetics

It is known to be slightly soluble in dmso and methanol . Its melting point is 224-226°C, and its boiling point is predicted to be 386.3±11.0 °C .

Result of Action

The molecular and cellular effects of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one’s action primarily involve the prevention of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the initiation of reflexes that lead to these symptoms .

Action Environment

The action, efficacy, and stability of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be influenced by various environmental factors. For instance, it should be stored in a dry room at room temperature to maintain its stability . Furthermore, its solubility in different solvents can affect its bioavailability and hence its efficacy .

特性

IUPAC Name |

2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWHDVCYDYQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)